

An In-depth Technical Guide to Antibacterial Agent 57 (AA-57/Pentalenolactone)

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Compound of Interest

Compound Name: Antibacterial agent 57

Cat. No.: B13914190

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Executive Summary

Antibacterial agent 57, more formally known as AA-57 or Pentalenolactone, is a sesquiterpenoid antibiotic with a unique chemical structure and a targeted mechanism of action. Isolated from various species of the Gram-positive soil bacteria *Streptomyces*, AA-57 has demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. Its primary mode of action is the irreversible inhibition of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This targeted inhibition disrupts central carbon metabolism in susceptible bacteria, leading to growth inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and the molecular mechanism of action of AA-57. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological activity are also presented.

Chemical Structure and Physicochemical Properties

Antibacterial agent 57 belongs to the pentalenolactone family of sesquiterpenoid antibiotics. It is a terpene lactone characterized by a complex, polycyclic structure.

Chemical Structure:

- Systematic Name: (1S,4aR,6aR,7S,9aS)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid
- Synonyms: AA-57, Pentalenolactone I, Pentalenolactone C
- CAS Number: 68026-87-9[1]

The chemical structure of Pentalenolactone I (AA-57) is presented below:

(A 2D chemical structure image would be placed here in a full document)

Physicochemical Properties:

A summary of the key physicochemical properties of **Antibacterial agent 57** (Pentalenolactone I) is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₇ ClO ₅	--INVALID-LINK--
Molecular Weight	312.74 g/mol	--INVALID-LINK--
Appearance	Amorphous powder	[2]
Solubility	Soluble in various organic solvents	[2]
Nature	Acidic lipophilic antibiotic	[1]

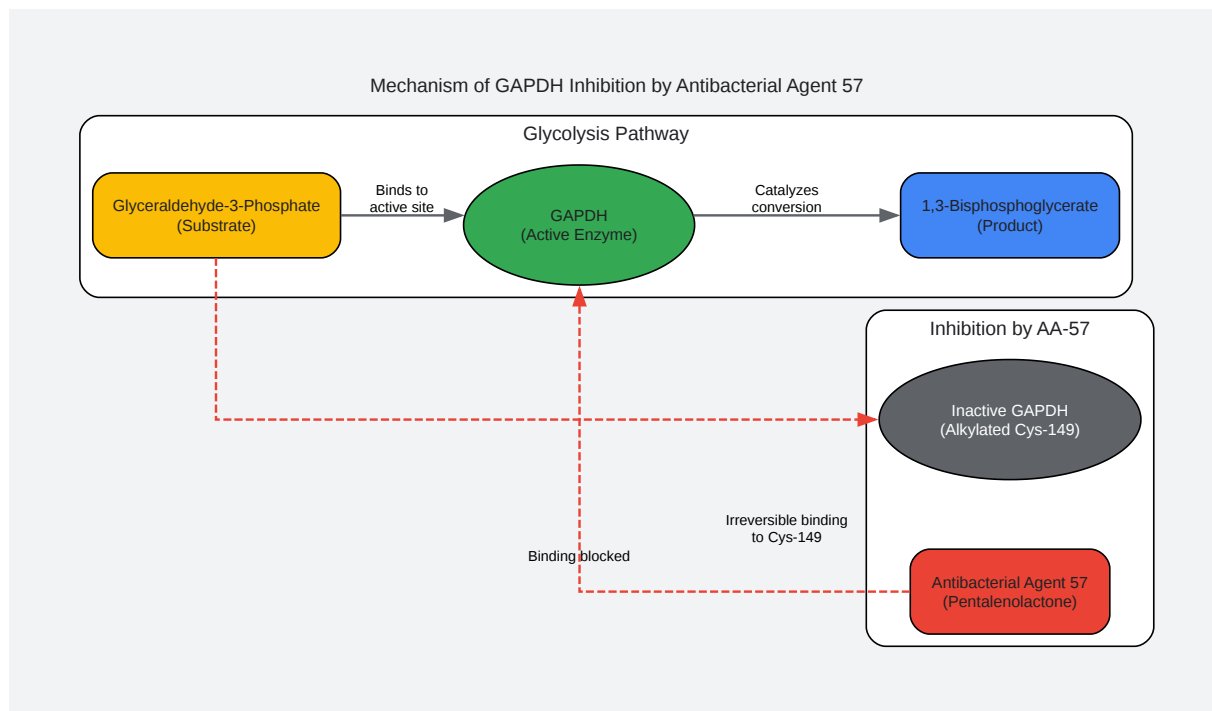
Antibacterial Properties and Spectrum of Activity

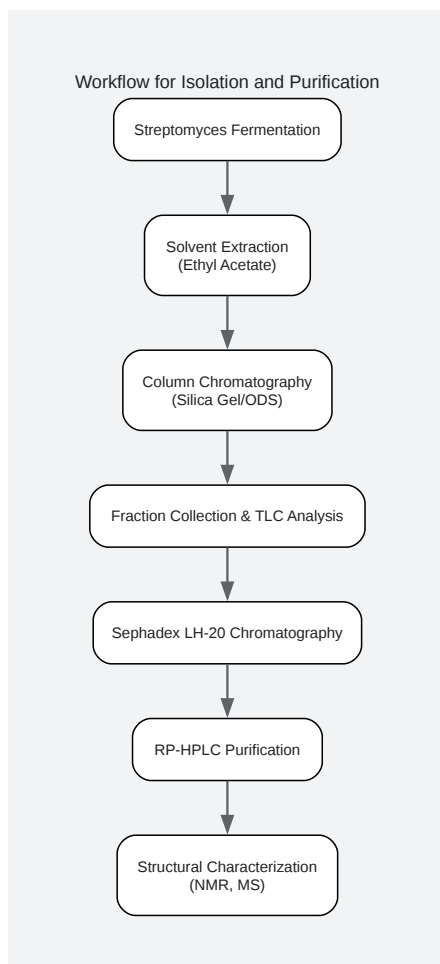
Antibacterial agent 57 exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The available data on its minimum inhibitory concentrations (MICs) against specific bacterial strains are summarized in the following table. It is important to note that some of the available data pertains to closely related pentalenolactone analogs.

Bacterial Strain	MIC (µg/mL)	Analog Tested	Reference
Staphylococcus aureus ATCC 25923	16	1-deoxy-8α-hydroxypentalenic acid	[2]
Staphylococcus aureus ATCC 25923	16	1-deoxy-9β-hydroxy-11-oxopentalenic acid	[2]
Escherichia coli ATCC 25922	32	1-deoxy-8α-hydroxypentalenic acid	[2]
Escherichia coli ATCC 25922	16	1-deoxy-9β-hydroxy-11-oxopentalenic acid	[2]
Escherichia coli DH5α	50	Pentalenolactone	[3]

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary molecular target of **Antibacterial agent 57** is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). AA-57 acts as an irreversible inhibitor of GAPDH.[1][4][5] The mechanism of inhibition involves the alkylation of the active site cysteine residue (Cys-149) within the enzyme.[4][6] This covalent modification prevents the substrate, glyceraldehyde-3-phosphate, from binding and being converted to 1,3-bisphosphoglycerate, a critical step in glycolysis. The disruption of this central metabolic pathway leads to the cessation of bacterial growth.





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